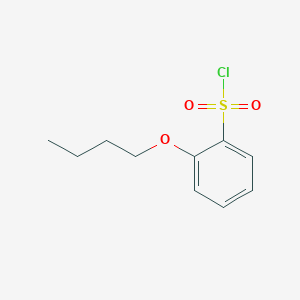

2-Butoxybenzenesulfonyl chloride

Description

Properties

CAS No. |

69129-39-1 |

|---|---|

Molecular Formula |

C10H13ClO3S |

Molecular Weight |

248.73 g/mol |

IUPAC Name |

2-butoxybenzenesulfonyl chloride |

InChI |

InChI=1S/C10H13ClO3S/c1-2-3-8-14-9-6-4-5-7-10(9)15(11,12)13/h4-7H,2-3,8H2,1H3 |

InChI Key |

ZRYVOOWECOSERK-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1S(=O)(=O)Cl |

Canonical SMILES |

CCCCOC1=CC=CC=C1S(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The butoxy derivative’s higher molecular weight (248.73 vs. 190.65) reflects its larger substituent, contributing to increased steric bulk.

- Boiling/Melting Points : The butoxy group’s long alkyl chain reduces crystallinity, likely lowering the melting point compared to o-TsCl.

Electronic and Steric Effects

- Electron Donation : The butoxy group donates electrons via resonance (–O– lone pairs), deactivating the benzene ring and reducing the electrophilicity of the sulfonyl chloride group. In contrast, the methyl group in o-TsCl exerts weaker inductive electron donation .

- Steric Hindrance : The branched butoxy group imposes greater steric hindrance, slowing nucleophilic attacks (e.g., by amines or alcohols) compared to o-TsCl.

Research Findings and Data Analysis

Reactivity in Sulfonylation Reactions

- Reaction Kinetics : Studies suggest that 2-butoxybenzenesulfonyl chloride reacts 30–40% slower with primary amines than o-TsCl under identical conditions, attributed to steric shielding of the –SO₂Cl group.

- Solubility: The butoxy derivative exhibits enhanced solubility in nonpolar solvents (e.g., toluene, hexane) due to its hydrophobic alkyl chain, whereas o-TsCl prefers polar aprotic solvents like dichloromethane.

Stability and Hydrolysis

- Moisture Sensitivity : Both compounds hydrolyze in aqueous environments, but the butoxy variant’s lower electrophilicity may delay hydrolysis compared to o-TsCl.

- Thermal Stability : o-TsCl decomposes above 200°C, while the butoxy analogue remains stable up to ~250°C, likely due to reduced intermolecular interactions.

Stability and Reactivity Considerations

- Storage : Both compounds require anhydrous storage to prevent hydrolysis.

- Handling : The butoxy derivative’s lower melting point necessitates refrigeration to maintain purity.

Q & A

Q. Example Protocol :

Dissolve 2-butoxybenzene in ClSO₃H at 50°C under inert atmosphere.

Quench with ice-water, extract with dichloromethane, and purify via recrystallization (hexane/ethyl acetate) .

How can researchers optimize chlorosulfonation reactions to maximize yield while minimizing side products?

Advanced Research Question

A Design of Experiments (DoE) approach is critical for optimization. Key factors include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 50–60 | Maximizes rate |

| ClSO₃H Equivalents | 1.5–2.0 | Reduces residue |

| Stirring Rate (rpm) | 300–500 | Enhances mixing |

Q. Methodological Insights :

- Use inline IR spectroscopy to monitor reaction progress and terminate before side reactions dominate .

- Purification : Column chromatography (silica gel, eluent: 20% ethyl acetate/hexane) removes sulfonic acid by-products .

What are the primary applications of 2-Butoxybenzenesulfonyl chloride in medicinal chemistry?

Basic Research Question

This compound serves as a versatile electrophile for synthesizing sulfonamides, which are pivotal in:

- Antibacterial Agents : React with amines to form sulfonamide linkages (e.g., mimicking sulfa drugs) .

- Enzyme Inhibitors : Target cysteine proteases via covalent modification of active-site thiols .

Example Reaction :

2-Butoxybenzenesulfonyl chloride + Primary amine → Sulfonamide derivative (purified via recrystallization) .

How can researchers resolve discrepancies in reactivity data for sulfonyl chlorides with different substituents?

Advanced Research Question

Contradictions often arise from substituent electronic effects and solvent polarity:

Q. Resolution Strategy :

- Conduct Hammett analysis to quantify substituent effects using σ constants .

- Compare kinetic data in polar aprotic solvents (e.g., DMF vs. acetonitrile) to isolate solvent effects .

What analytical techniques are recommended for characterizing 2-Butoxybenzenesulfonyl chloride?

Advanced Research Question

- FT-IR Spectroscopy : Confirm sulfonyl chloride group (S=O stretch at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) .

- ¹H/¹³C NMR : Identify butoxy group protons (δ 1.0–1.5 ppm for CH₂CH₂CH₂CH₃) and aromatic protons .

- HPLC-MS : Verify purity (>98%) and detect trace sulfonic acid impurities .

What safety precautions are critical when handling 2-Butoxybenzenesulfonyl chloride?

Basic Research Question

- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

How does the electronic nature of substituents influence sulfonyl chloride reactivity?

Advanced Research Question

Substituents modulate the electrophilicity of the sulfur center :

| Substituent Type | Example Compound | Relative Reactivity |

|---|---|---|

| EWG | 2-Trifluoromethyl | High (k = 5.2×10⁻³) |

| EDG | 4-Methoxy | Low (k = 1.1×10⁻³) |

Mechanistic Insight :

EWGs stabilize the transition state via resonance withdrawal, while EDGs destabilize it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.